molecular formula C20H34O6 B127254 Thromboxane B2-d4

Thromboxane B2-d4

Cat. No.: B127254
M. Wt: 374.5 g/mol
InChI Key: XNRNNGPBEPRNAR-LCGOHBJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Thromboxane B2-d4 (TXB2-d4) is an inactive metabolite of Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Therefore, the primary targets of TXB2-d4’s precursor, TXA2, are platelets .

Mode of Action

TXA2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It stimulates activation of new platelets and increases platelet aggregation .

Biochemical Pathways

The synthesis of TXA2, the active precursor of TXB2-d4, occurs via the COX-1 pathway in human platelets . This pathway involves the conversion of arachidonic acid to TXA2. TXA2 is then spontaneously hydrolyzed to TXB2 . TXA2 is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Pharmacokinetics

TXB2-d4, being an inactive metabolite of TXA2, is almost completely cleared in the urine . The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .

Result of Action

The action of TXB2-d4’s precursor, TXA2, results in platelet activation and aggregation . This leads to several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Action Environment

The action of TXB2-d4’s precursor, TXA2, can be influenced by various environmental factors. For instance, the use of aspirin, which inhibits the COX-1 enzyme (the source of TXA2 in platelets), can affect the synthesis of TXA2 . Furthermore, the measurement of TXB2 may be a potential biomarker of vascular disease risk in patients treated with aspirin .

Biochemical Analysis

Preparation Methods

The synthesis of thromboxane B2-d4 involves the incorporation of deuterium atoms into the thromboxane B2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented in the literature. it is known that the compound is available in high purity (≥99% deuterated forms) and is typically formulated as a solution in methyl acetate .

Chemical Reactions Analysis

Thromboxane B2-d4, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

    Oxidation: Thromboxane B2 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert thromboxane B2 into other related compounds.

    Substitution: Substitution reactions can occur at specific positions on the thromboxane B2 molecule.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thromboxane B2-d4 is widely used in scientific research due to its role as an internal standard for the quantification of thromboxane B2. Its applications include:

    Chemistry: Used in mass spectrometry and other analytical techniques to accurately measure thromboxane B2 levels.

    Biology: Helps in studying the biosynthesis and metabolism of thromboxane A2 and its role in various biological processes.

    Medicine: Used in clinical research to investigate the role of thromboxane A2 in diseases such as cardiovascular disorders, inflammation, and cancer.

    Industry: Employed in the development of pharmaceuticals and other products targeting thromboxane pathways

Comparison with Similar Compounds

Thromboxane B2-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Similar compounds include:

This compound’s deuterated form provides enhanced stability and accuracy in quantification, making it a valuable tool in research and clinical studies.

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-LCGOHBJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions that hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis in fecal matter. What is the significance of this finding in the context of gut health?

A1: While the study highlights the reduction of 11-dehydro this compound biosynthesis as a consequence of hyperoxia-induced gut dysbiosis [], it does not delve into the specific role of this compound in gut health. 11-dehydro this compound is a metabolite of Thromboxane B2, a lipid mediator involved in various physiological processes, including platelet aggregation and inflammation. Further research is needed to elucidate the precise function of 11-dehydro this compound in the gut and the implications of its reduction due to hyperoxia.

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